D-Galactose-3-sulfate sodium salt is a sulfated derivative of D-galactose, a monosaccharide commonly found in various biological systems. This compound plays a significant role in biochemical processes, particularly in glycosylation reactions and cellular signaling pathways. The sodium salt form enhances its solubility and stability, making it suitable for various scientific applications.
D-Galactose-3-sulfate sodium salt is primarily synthesized from D-galactose through sulfation processes. It can also be derived from natural sources, such as glycoproteins, where it may occur as part of complex carbohydrate structures. The compound is often produced in laboratory settings using specific sulfation reagents and techniques.
D-Galactose-3-sulfate sodium salt belongs to the class of sulfated carbohydrates. It is categorized as a glycosaminoglycan derivative due to its structural similarities and functional roles in biological systems. This compound is recognized for its involvement in various biochemical interactions, particularly in cell adhesion and signaling.
The synthesis of D-galactose-3-sulfate sodium salt typically involves the following methods:
For example, one efficient synthesis method involves using sodium sulfate as a drying agent during the extraction process, which helps in isolating the desired compound after the reaction has occurred . Additionally, variations in reaction conditions can lead to different sulfation patterns, which may alter the biological activity of the resultant compounds .
D-Galactose-3-sulfate sodium salt has a molecular formula of C₆H₁₃NaO₇S. Its structure consists of a galactose backbone with a sulfate group attached at the 3-position. The presence of this sulfate group influences both the physical properties and biological functions of the molecule.
D-Galactose-3-sulfate sodium salt participates in various chemical reactions typical for sulfated carbohydrates:
These reactions are often facilitated by specific enzymes or chemical catalysts that enhance the efficiency and selectivity of the processes involved.
The mechanism of action for D-galactose-3-sulfate sodium salt primarily revolves around its role in cellular interactions:
Studies have shown that sulfated sugars like D-galactose-3-sulfate can influence cellular responses by altering glycoprotein functions and interactions with growth factors .
Relevant analyses indicate that the presence of sulfate groups significantly affects both solubility and reactivity compared to non-sulfated counterparts .
D-Galactose-3-sulfate sodium salt finds numerous applications across various scientific fields:
D-Galactose-3-sulfate sodium salt (chemical formula: C₆H₁₁NaO₉S) has a molecular weight of 282.19–282.20 g/mol and features a sulfate group at the C3 position of the D-galactopyranose ring [2] [6]. Its stereochemistry is defined by the D-configuration, with specific axial/equatorial orientations of hydroxyl groups:
The isomeric SMILES notation (C([C@H]([C@H]([C@@H]([C@H](C=O)O)OS(=O)(=O)[O-])O)O.[Na+]
) confirms the 2R,3S,4R,5R stereodescriptors [3]. This configuration is critical for biomolecular recognition, as the C3-sulfate and adjacent hydroxyl groups form hydrogen-bonding motifs that mediate interactions with lectins and enzymes [4] [8].
Table 1: Atomic Composition of D-Galactose-3-sulfate Sodium Salt
Element | Count | Role |
---|---|---|
Carbon (C) | 6 | Sugar backbone |
Hydrogen (H) | 11 | Non-labile protons |
Sodium (Na) | 1 | Counterion |
Oxygen (O) | 9 | Hydroxyl/sulfate groups |
Sulfur (S) | 1 | Sulfate moiety |
Sulfation at C3 alters the electronic and steric properties of D-galactose:
Chemical sulfation employs reactive sulfurating agents under controlled conditions:
Enzymatic sulfation offers absolute regioselectivity:
PAPS + D-Galactose → PAP + D-Galactose-3-sulfate
Table 2: Comparison of Synthetic Methods
Parameter | Chemical Sulfation | Enzymatic Synthesis |
---|---|---|
Regioselectivity | Moderate (requires protecting groups) | High (inherent enzyme specificity) |
Yield | 60–75% | 80–95% |
Byproducts | Di/trisulfates | None |
Scale-up Feasibility | Industrial-scale | Lab-scale only |
Purification Methods:
Characterization Techniques:
Table 3: Key Spectral Signatures
Technique | Key Peaks | Assignment |
---|---|---|
¹H NMR (D₂O) | δ 4.25 (t, J=9.5 Hz) | H-3 proton |
¹³C NMR | δ 80.5 ppm | C3 carbon |
FT-IR | 1250 cm⁻¹ (S=O), 810 cm⁻¹ (C–O–S) | Sulfate vibrations |
ESI-MS | m/z 281.0 [M–H]⁻ | Molecular ion |
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